molecular formula C8H9ClO3S B1625544 2-(4-chlorobenzenesulfonyl)ethan-1-ol CAS No. 35847-95-1

2-(4-chlorobenzenesulfonyl)ethan-1-ol

Cat. No.: B1625544
CAS No.: 35847-95-1
M. Wt: 220.67 g/mol
InChI Key: PERNWOCEJUZDKC-UHFFFAOYSA-N
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Description

2-(4-chlorobenzenesulfonyl)ethan-1-ol is a chemical compound with the molecular formula C8H9ClO3S and a molecular weight of 220.67 g/mol. It is used in various scientific research applications, particularly in the synthesis of difunctional polysulfone telechelics.

Preparation Methods

2-(4-chlorobenzenesulfonyl)ethan-1-ol can be synthesized via nucleophilic condensation reactions. One common method involves the reaction of bis(4-chlorophenyl) sulfone with bisphenol A, 4,4’-dihydroxy phenyl ether, and 4,4’-dihydroxylbiphenyl monomers . The reaction conditions typically include the use of polar solvents and specific molar feed ratios of the dichloro/diol monomers .

Chemical Reactions Analysis

2-(4-chlorobenzenesulfonyl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thiourea, para-chloro phenacyl bromide, and absolute methanol. Major products formed from these reactions include two-amino-4-(4-chlorophenyl) thiazole derivatives.

Scientific Research Applications

2-(4-chlorobenzenesulfonyl)ethan-1-ol has a wide range of scientific research applications. It is used in the synthesis of difunctional polysulfone telechelics, which are important in polymer chemistry. Additionally, compounds derived from this compound have shown antimicrobial activity against Gram-positive bacterial strains and the Candida albicans strain. It is also used in the synthesis of new two-amino-4-(4-chlorophenyl) thiazole derivatives, which have been screened for their antimicrobial activity.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, compounds derived from this compound have shown antimicrobial activity by inhibiting the growth of bacterial and fungal strains. The exact molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

2-(4-chlorobenzenesulfonyl)ethan-1-ol is unique in its structure and applications. Similar compounds include bis(4-chlorophenyl) sulfone and 4-chlorophenyl phenyl ether . These compounds share some structural similarities but differ in their specific applications and chemical properties.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERNWOCEJUZDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548152
Record name 2-(4-Chlorobenzene-1-sulfonyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35847-95-1
Record name 2-(4-Chlorobenzene-1-sulfonyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorobenzenesulfonyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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